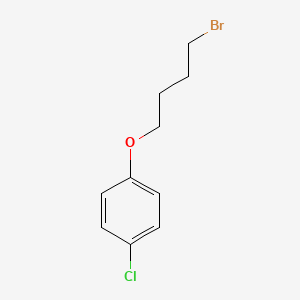

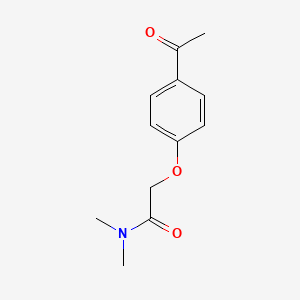

1-(4-Bromobutoxy)-4-chlorobenzene

描述

Synthesis Analysis

The synthesis of bromo- and chlorobenzene derivatives can involve multiple steps, including elimination, reduction, and bromination reactions, as indicated in the preparation of a complex bromo-chlorobenzene derivative used as a CCR5 antagonist10. The synthesis process is crucial for obtaining the desired compound with high purity and yield, which is essential for its subsequent applications.

Molecular Structure Analysis

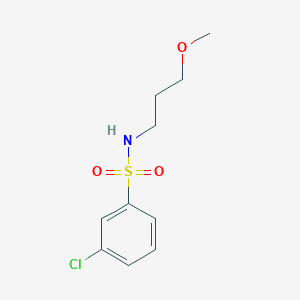

The molecular structure of chlorobenzene derivatives has been studied using various spectroscopic methods, including NMR , which provides information on the molecular geometry and electronic environment. The structure of the phenyl ring in bromobenzene is found to be closely similar to that of chlorobenzene . Additionally, the conformation about the C=N bond in certain derivatives is reported to be E, and the molecules can be relatively planar or non-planar depending on the substituents .

Chemical Reactions Analysis

Dissociative electron attachment (DEA) studies on bromo-chlorobenzene derivatives reveal that both Br− and Cl− fragment anions are formed, with the ion yields showing a pronounced temperature effect . This indicates that the compounds can undergo specific chemical reactions leading to the formation of anions, which can be influenced by temperature.

Physical and Chemical Properties Analysis

The solubility of bromo-chlorobenzene derivatives in various solvents is an important physical property that has been studied. For instance, the solubility of 1-(3-bromopropoxy)-4-chlorobenzene in aqueous ethanol solutions increases with temperature . Vapour pressure data for 1-bromo-4-chlorobenzene have also been determined, providing insights into the thermodynamic sublimation properties . Furthermore, the vibrational investigation of bromo-chlorobenzene derivatives using spectroscopic and computational methods helps in understanding their stability and reactivity .

科学研究应用

Solubility Studies

1-(3-Bromopropoxy)-4-chlorobenzene, a closely related compound, is an important intermediate in the manufacture of omoconazole nitrate. Research by Jiang et al. (2013) focused on its solubility in aqueous ethanol solutions. They found that solubility increases with temperature and provided valuable data for its purification by crystallization.

Photoisomerization Studies

A study by Kun (2012) synthesized an azobenzene compound containing a bromobutoxy group and investigated its photoisomerization. They found that the compound in methanol undergoes trans→cis isomerization under UV-light, and cis→trans isomerization under visible light, indicating potential applications in photo-responsive materials.

Spectroscopic Analysis

The vibrational modes of 1-bromo-4-chlorobenzene were studied by Udayakumar et al. (2011). Their research provided insights into the molecule's structure and its interactions, crucial for understanding its chemical behavior.

Synthesis of Chemical Intermediates

Several studies focused on synthesizing various compounds using 1-bromo-4-chlorobenzene as a starting material. For example, Liu et al. (2008) developed a convenient approach for preparing a specific pyran compound. Bi (2015) synthesized a non-peptide CCR5 antagonist, showing the compound's importance in medicinal chemistry.

Mesogenic Properties

Research by He Chang-hai (2010) explored the synthesis of azobenzene derivatives and studied their thermotropic liquid crystalline mesomorphism, indicating potential applications in liquid crystal technologies.

安全和危害

The safety and hazards of “1-(4-Bromobutoxy)-4-chlorobenzene” are not known. However, related compounds such as “1-(4-bromobutoxy)-4-fluorobenzene” are considered hazardous according to the 2012 OSHA Hazard Communication Standard67.

未来方向

There is no specific information available on the future directions of “1-(4-Bromobutoxy)-4-chlorobenzene”. However, related compounds such as “(4-Bromobutoxy)cyclohexane” are considered valuable for various applications, such as organic synthesis and pharmaceutical development, suggesting potential future directions for "1-(4-Bromobutoxy)-4-chlorobenzene"8.

Please note that this information is based on the available data and may not be fully comprehensive. Further research and studies are needed to gain a complete understanding of “1-(4-Bromobutoxy)-4-chlorobenzene”.

属性

IUPAC Name |

1-(4-bromobutoxy)-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO/c11-7-1-2-8-13-10-5-3-9(12)4-6-10/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTVPYBSBNIACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370583 | |

| Record name | 1-(4-bromobutoxy)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromobutoxy)-4-chlorobenzene | |

CAS RN |

2033-81-0 | |

| Record name | 1-(4-Bromobutoxy)-4-chlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2033-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-bromobutoxy)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)